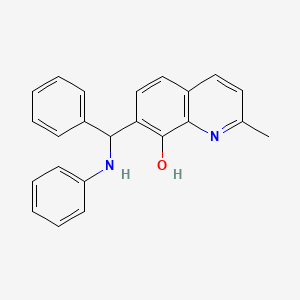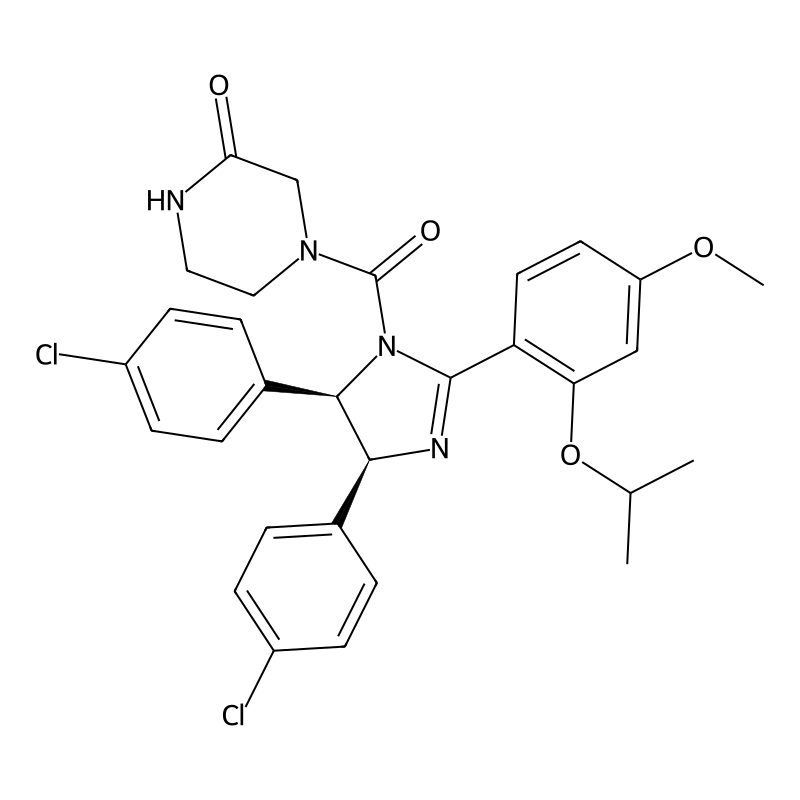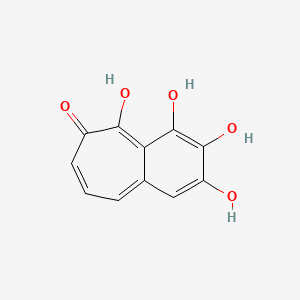CAS No.:6964-62-1
Molecular Formula:C23H20N2O
Molecular Weight:340.4 g/mol
Availability:
In Stock
CAS No.:548472-68-0
Molecular Formula:C60H60Cl4N8O8
Molecular Weight:1163.0 g/mol
Availability:
In Stock
CAS No.:1071992-61-4
Molecular Formula:C35H41N5O4
Molecular Weight:595.7 g/mol
Availability:
In Stock
CAS No.:877877-35-5
Molecular Formula:C33H35NO6S
Molecular Weight:573.7 g/mol
Availability:
In Stock
CAS No.:569-77-7
Molecular Formula:C11H8O5
Molecular Weight:220.18 g/mol
Availability:
In Stock
CAS No.:521-73-3
Molecular Formula:C9H5NO3
Molecular Weight:175.14 g/mol
Availability:
In Stock


![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure-2d/800/S543400.png)


